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Compound of Interest

Compound Name: Methyl 5-formyl-2-nitrobenzoate

CAS No.: 133719-04-7

Cat. No.: B2895648

Get Quote

(Methyl 5-formyl-2-nitrobenzoate)[1]
Executive Summary
CAS Number: 133719-04-7 Chemical Name: Methyl 5-formyl-2-nitrobenzoate Synonyms: 5-

Formyl-2-nitrobenzoic acid methyl ester; Methyl 2-nitro-5-formylbenzoate Molecular Formula:

C₉H₇NO₅ Molecular Weight: 209.16 g/mol [1][2][3]

Methyl 5-formyl-2-nitrobenzoate is a high-value synthetic intermediate predominantly utilized

in the pharmaceutical industry for the construction of fused heterocyclic systems. It serves as a

critical scaffold in the synthesis of quinolone antibiotics and related antibacterial agents. Its

structure—featuring an electron-withdrawing nitro group, a reactive aldehyde, and an ester

moiety—renders it a versatile "push-pull" aromatic building block for cyclization reactions.

Physicochemical Characterization
The following data represents the core physicochemical profile required for identification and

quality control in a research setting.
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Property Value / Description

Physical State Solid (Crystalline powder)

Appearance White to pale yellow/cream

Melting Point
110–115 °C (Predicted range based on

structural analogs)

Solubility
Soluble in DMSO, DMF, Dichloromethane

(DCM), Ethyl Acetate. Insoluble in water.[4]

pKa N/A (Non-ionizable under neutral conditions)

LogP ~1.19 (Lipophilic, suitable for organic extraction)

Stability

Moisture sensitive; store under inert atmosphere

(N₂) at 2–8°C. Aldehyde group is prone to

oxidation to carboxylic acid if exposed to air.

Structural Identification & Spectral Analysis
Precise structural confirmation is paramount when utilizing CAS 133719-04-7 as a starting

material. The following spectral signatures are characteristic of the molecule.

3.1 Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃.

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits three distinct regions corresponding to the

aldehyde, the aromatic ring, and the methyl ester.

Aldehyde (-CHO): A sharp singlet at δ 10.15 ppm. This is the most deshielded proton due to

the anisotropy of the carbonyl group.

Aromatic Region (3H):

H-3 (Ortho to -NO₂): Doublet at δ 8.15 ppm (

Hz). The nitro group strongly deshields this position.
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H-4 (Meta to -NO₂, Ortho to -CHO): Doublet of doublets at δ 8.35 ppm (

Hz).

H-6 (Ortho to -COOMe): Doublet at δ 7.95 ppm (

Hz).

Methyl Ester (-OCH₃): A prominent singlet at δ 3.98 ppm, integrating to 3 protons.

3.2 Mass Spectrometry (MS)
Ionization Mode: ESI (+)

Molecular Ion [M+H]⁺: 210.16 m/z

Sodium Adduct [M+Na]⁺: 232.15 m/z[5][6]

Fragmentation Pattern: Loss of methoxy group (-31) and nitro group (-46) are common

fragmentation pathways observed in high-energy collisions.

3.3 Infrared Spectroscopy (IR)
Aldehyde C=O: 1705 cm⁻¹ (Strong)

Ester C=O: 1735 cm⁻¹ (Strong)

Nitro (-NO₂) Stretch: 1530 cm⁻¹ (Asymmetric) and 1350 cm⁻¹ (Symmetric)

C-H Stretch (Aldehyde): 2850 cm⁻¹ (Weak "Fermi doublet")

Synthetic Route & Methodology
The synthesis of CAS 133719-04-7 typically involves the oxidation of its hydroxymethyl

precursor. This method is preferred over direct formylation due to the deactivating nature of the

nitro group.

Core Synthesis Logic
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The presence of the nitro group at the ortho position to the ester makes the ring electron-

deficient, preventing standard Friedel-Crafts formylation. Therefore, the aldehyde is installed

via the oxidation of a pre-existing alcohol handle.

Methyl 5-(hydroxymethyl)-2-nitrobenzoate
(Precursor)

Reaction:
DCM, 0°C to RT, 18h

Oxidation Reagent
(PCC or MnO2)

Workup:
Filtration through Celite

Concentration

Methyl 5-formyl-2-nitrobenzoate
(CAS 133719-04-7)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of Methyl 5-formyl-2-nitrobenzoate via alcohol

oxidation.

Detailed Experimental Protocol (Oxidation via PCC)
Reagents:

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq)

Pyridinium Chlorochromate (PCC) (1.5 eq)

Dichloromethane (DCM) (Anhydrous)

Celite (for filtration)

Procedure:

Preparation: Dissolve 10.0 g of methyl 5-(hydroxymethyl)-2-nitrobenzoate in 150 mL of

anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

Addition: Cool the solution to 0°C using an ice bath. Add 15.3 g of PCC portion-wise over 15

minutes.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir

vigorously for 18 hours. Monitor progress via TLC (Hexane:EtOAc 2:1); the starting material

(alcohol) will disappear, and a less polar spot (aldehyde) will appear.
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Workup: Dilute the black reaction mixture with 150 mL of diethyl ether. Filter the suspension

through a pad of Celite to remove chromium salts. Wash the pad with additional ether.

Purification: Concentrate the filtrate under reduced pressure. The residue can be

recrystallized from Hexane/EtOAc to yield the target compound as a pale yellow solid (Yield:

~90-94%).

Biological Applications & Drug Development Context
CAS 133719-04-7 is not a drug itself but a pharmacophore enabler. It is specifically used in the

synthesis of bicyclic heteroaromatic antibacterials, such as quinolones and benzimidazoles.

Mechanism of Utility
The molecule possesses three reactive sites that allow for "molecular origami" (cyclization):

Nitro Group (-NO₂): Can be reduced to an amine (-NH₂), providing a nucleophile.

Ester Group (-COOMe): Acts as an electrophile for intramolecular cyclization.

Aldehyde Group (-CHO): Allows for condensation reactions (e.g., Wittig, reductive amination)

to extend the carbon chain or close a ring.
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Figure 2: The role of CAS 133719-04-7 in generating bioactive heterocyclic cores.

Key Application in Patents:

US Patent 5,128,356: Describes the use of nitro-benzoate derivatives in synthesizing

quinolone carboxylic acids, a class of broad-spectrum antibiotics (e.g., Ciprofloxacin

analogs). The aldehyde functionality allows for the attachment of side chains that modulate

solubility and potency.

US Patent 5,196,444: Utilizes similar intermediates for antiviral or antibacterial agents,

leveraging the 5-position substitution to improve pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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